4-(2-Fluoroethoxy)-3-methoxybenzoic acid

Description

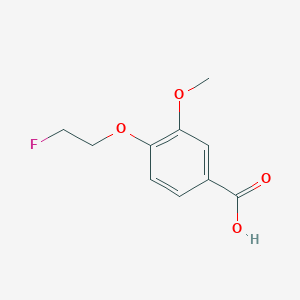

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11FO4 |

|---|---|

Molecular Weight |

214.19 g/mol |

IUPAC Name |

4-(2-fluoroethoxy)-3-methoxybenzoic acid |

InChI |

InChI=1S/C10H11FO4/c1-14-9-6-7(10(12)13)2-3-8(9)15-5-4-11/h2-3,6H,4-5H2,1H3,(H,12,13) |

InChI Key |

ASZQEPQCRWKHTJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)OCCF |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Fluoroethoxy 3 Methoxybenzoic Acid and Its Derivatives

De Novo Synthetic Routes to the 4-(2-Fluoroethoxy)-3-methoxybenzoic Acid Core

The construction of the core structure of this compound typically begins with a readily available and appropriately substituted benzene (B151609) derivative. A common and logical starting material is a vanillic acid derivative, which already possesses the required 3-methoxy and 4-hydroxy substitution pattern on the benzoic acid framework.

Strategies for Regioselective Installation of Methoxy (B1213986) and Fluoroethoxy Substituents

The regiochemistry of the final product is largely dictated by the choice of the starting material. Vanillic acid (4-hydroxy-3-methoxybenzoic acid) or its esters, such as methyl vanillate (B8668496), are ideal precursors as they provide the desired arrangement of the methoxy group at the C3 position and a reactive hydroxyl group at the C4 position. nih.gov The primary challenge then becomes the selective functionalization of the C4 hydroxyl group without affecting other reactive sites on the molecule. The key regioselective step is the etherification of the phenolic hydroxyl group, which is significantly more nucleophilic than the methoxy group, ensuring the introduction of the 2-fluoroethoxy side chain at the correct position.

A representative synthetic pathway commences with the esterification of vanillic acid to its methyl ester, methyl vanillate. mdpi.com This is followed by the crucial etherification step at the C4-hydroxyl position and concludes with the hydrolysis of the ester to regenerate the benzoic acid.

Design and Implementation of Protecting Group Chemistry in this compound Synthesis

Protecting group chemistry is a cornerstone in the synthesis of multi-functional molecules like this compound to ensure chemoselectivity. jocpr.comwikipedia.org The two primary functional groups that require consideration are the carboxylic acid and the phenolic hydroxyl group.

In a typical synthetic route starting from vanillic acid, the carboxylic acid is significantly more acidic than the phenolic hydroxyl. To perform the key etherification reaction on the phenol (B47542) using a base, the carboxylic acid group must be masked to prevent it from being deprotonated, which would interfere with the reaction. neliti.com The most common strategy is to protect the carboxylic acid as an ester, typically a methyl or ethyl ester. neliti.comuchicago.edu This protection serves two purposes: it prevents the acidic proton from reacting with the base used for etherification and it deactivates the carboxylate group, which could otherwise compete as a nucleophile.

Once the 2-fluoroethoxy group is successfully installed, the ester protecting group is removed in the final step, a process called deprotection, to yield the target carboxylic acid. This is usually achieved through hydrolysis. wikipedia.orgneliti.com

Table 1: Common Protecting Groups for Carboxylic Acids

| Protecting Group | Structure | Protection Method | Deprotection Conditions |

|---|---|---|---|

| Methyl Ester | -COOCH₃ | Methanol (B129727) (CH₃OH), Acid Catalyst (e.g., H₂SO₄) | Base-mediated hydrolysis (saponification, e.g., NaOH, LiOH) followed by acidic workup. chemspider.com |

| Benzyl Ester | -COOCH₂Ph | Benzyl alcohol, Acid Catalyst | Hydrogenolysis (H₂, Pd/C). uchicago.edu |

| tert-Butyl Ester | -COOC(CH₃)₃ | Isobutylene, Acid Catalyst | Acid-catalyzed hydrolysis (e.g., Trifluoroacetic acid). neliti.com |

Introduction of the 2-Fluoroethoxy Moiety

The introduction of the 2-fluoroethoxy side chain is the defining step in the synthesis. This is typically accomplished through nucleophilic substitution reactions.

Alkylation and Etherification Reactions Utilizing Fluoroethylating Agents

The most direct method for forming the ether linkage is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of the phenolic hydroxyl group of a precursor, like methyl vanillate, to form a more nucleophilic phenoxide ion. edubirdie.com This is typically achieved using a mild base such as potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF). mdpi.comorgchemres.org

The resulting phenoxide then acts as a nucleophile, attacking a suitable fluoroethylating agent in an Sₙ2 reaction. masterorganicchemistry.com The alkylating agent must contain a good leaving group to be displaced by the phenoxide.

Table 2: Common Fluoroethylating Agents and Reaction Conditions

| Fluoroethylating Agent | Leaving Group | Typical Reaction Conditions |

|---|---|---|

| 1-Bromo-2-fluoroethane | Bromide (Br⁻) | Methyl vanillate, K₂CO₃, DMF, Heat. |

| 2-Fluoroethyl tosylate | Tosylate (TsO⁻) | Methyl vanillate, NaH, THF/DMF, Room Temp to Heat. masterorganicchemistry.com |

| 2-Fluoroethyl mesylate | Mesylate (MsO⁻) | Methyl vanillate, K₂CO₃, Acetone/DMF, Heat. |

This alkylation yields the intermediate, methyl 4-(2-fluoroethoxy)-3-methoxybenzoate, which can then be deprotected.

Nucleophilic Fluorination Approaches for Ethoxy Functionalization (e.g., [¹⁸F]Fluoride Labelling)

An alternative strategy involves first attaching a 2-hydroxyethoxy group and then converting the terminal hydroxyl to a fluorine atom. This is particularly relevant for the synthesis of radiolabeled compounds for Positron Emission Tomography (PET), where the short-lived ¹⁸F isotope is introduced in the final steps of the synthesis. nih.gov

The synthesis of a PET tracer precursor often begins by reacting methyl vanillate with a reagent like 2-(tosyloxy)ethyl tosylate or ethylene (B1197577) glycol, followed by tosylation of the resulting terminal alcohol. This creates a precursor such as methyl 4-(2-tosyloxyethoxy)-3-methoxybenzoate.

For radiosynthesis, this precursor is then reacted with a source of [¹⁸F]fluoride. The nucleophilic [¹⁸F]fluoride ion, typically activated by a phase-transfer catalyst like Kryptofix 2.2.2 in combination with a base such as potassium carbonate, displaces the tosylate leaving group to form the ¹⁸F-labeled ether. radiologykey.comnih.gov This late-stage fluorination is crucial due to the short half-life of ¹⁸F (approximately 110 minutes). nih.gov

Functional Group Interconversions on the Benzoic Acid Skeleton Leading to this compound

The final step in many synthetic routes to this compound is a functional group interconversion that reveals the carboxylic acid moiety.

The most common interconversion is the hydrolysis of the ester protecting group introduced at the beginning of the synthesis. Base-catalyzed hydrolysis, or saponification, is frequently employed. chemspider.com Treating the ester intermediate, methyl 4-(2-fluoroethoxy)-3-methoxybenzoate, with an aqueous base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) cleaves the ester, forming the sodium or lithium carboxylate salt. chemspider.com Subsequent acidification with a strong acid, such as hydrochloric acid (HCl), protonates the carboxylate to yield the final this compound product.

Alternatively, the synthesis could start from a precursor where the C1 position is not a carboxylic acid or ester, but another functional group like an aldehyde. For instance, starting with 4-(2-fluoroethoxy)-3-methoxybenzaldehyde, the aldehyde can be oxidized to a carboxylic acid. This oxidation can be achieved with a variety of reagents.

Table 3: Reagents for Oxidation of Aldehydes to Carboxylic Acids

| Oxidizing Agent | Typical Conditions |

|---|---|

| Potassium permanganate (B83412) (KMnO₄) | Aqueous base, heat, followed by acidic workup. |

| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Acetone, 0°C to room temperature. |

| Sodium chlorite (B76162) (NaClO₂) | Buffered solution (e.g., with NaH₂PO₄), often with a chlorine scavenger like 2-methyl-2-butene. |

| Air/Oxygen | Can be used with light promotion, sometimes without a catalyst. nih.govresearchgate.net |

This approach allows for the introduction of the fluoroethoxy group before the final oxidation to the desired benzoic acid.

Chemoenzymatic and Biocatalytic Pathways for this compound Synthesis

The integration of enzymatic processes with traditional chemical methods offers a powerful strategy for the synthesis of complex molecules like this compound. These chemoenzymatic and biocatalytic pathways can provide high selectivity, milder reaction conditions, and reduced environmental impact compared to purely chemical routes.

One potential biocatalytic approach involves the enzymatic O-alkylation of a suitable precursor, such as vanillic acid. Enzymes like O-alkyltransferases could catalyze the transfer of a 2-fluoroethyl group from a donor substrate to the hydroxyl group of vanillic acid. This method would offer high regioselectivity, targeting the specific hydroxyl group and minimizing the need for protecting groups.

Another avenue explores the use of hydrolases, such as lipases or esterases, in a reverse hydrolysis mode to catalyze the esterification of 4-hydroxy-3-methoxybenzoic acid with a 2-fluoroethoxy donor. The resulting ester could then be selectively hydrolyzed to yield the final acid product.

Laccases, a class of multi-copper containing enzymes, have been shown to be effective in the synthesis of various vanillic acid derivatives. These enzymes could be employed in a biocatalytic system to mediate the formation of the ether linkage, potentially through a radical-based mechanism.

The following table summarizes potential enzymatic transformations relevant to the synthesis of this compound:

| Enzyme Class | Potential Reaction | Substrate(s) | Potential Advantages |

| O-Alkyltransferases | O-alkylation | Vanillic acid, 2-fluoroethyl donor | High regioselectivity, mild conditions |

| Lipases/Esterases | Transesterification | 4-hydroxy-3-methoxybenzoic acid ester, 2-fluoroethanol | Readily available enzymes, broad substrate scope |

| Laccases | Ether bond formation | Vanillic acid derivative | Use of molecular oxygen as an oxidant |

| Baeyer-Villiger Monooxygenases | Oxidation of a precursor aldehyde | 4-(2-fluoroethoxy)-3-methoxybenzaldehyde | High chemo- and regioselectivity |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental footprint of the manufacturing process. This involves the careful selection of solvents, catalysts, and reaction conditions to maximize efficiency and minimize waste.

A key consideration is the use of greener solvents to replace traditional volatile organic compounds (VOCs). Supercritical fluids, such as carbon dioxide, or bio-based solvents like Cyrene (dihydrolevoglucosenone) could be explored as reaction media. Water, where feasible, remains the most environmentally benign solvent.

The development of catalytic methods, both homogeneous and heterogeneous, is central to the green synthesis of this compound. The use of recyclable solid acid catalysts for the etherification step could replace corrosive mineral acids. Additionally, phase-transfer catalysts can enhance reaction rates and facilitate the use of biphasic solvent systems, simplifying product separation and catalyst recycling.

Energy efficiency is another important aspect of green synthesis. Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and energy consumption compared to conventional heating methods. Sonochemistry, the use of ultrasound to promote chemical reactions, also offers a potential route to more energy-efficient processes.

The principles of atom economy are also crucial. Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product, minimizing the formation of byproducts.

The following table outlines the application of green chemistry principles to the synthesis of this compound:

| Green Chemistry Principle | Application in Synthesis | Potential Benefit(s) |

| Use of Renewable Feedstocks | Sourcing of vanillic acid from lignin | Reduced reliance on petrochemicals |

| Alternative Solvents | Use of water, supercritical CO2, or bio-solvents | Reduced VOC emissions and solvent waste |

| Catalysis | Employment of recyclable solid acid or phase-transfer catalysts | Minimized catalyst waste, easier purification |

| Energy Efficiency | Microwave-assisted or ultrasonic irradiation | Reduced reaction times and energy consumption |

| Atom Economy | Designing synthetic routes with minimal byproduct formation | Increased process efficiency, reduced waste |

| Designing for Degradation | Considering the environmental fate of the product | Minimized environmental persistence |

Chemical Reactivity and Transformations of 4 2 Fluoroethoxy 3 Methoxybenzoic Acid

Reactions at the Carboxylic Acid Functional Group

The carboxylic acid group is a primary site for chemical transformations, enabling the synthesis of a wide array of derivatives such as esters and amides, or undergoing reduction and decarboxylation.

The carboxylic acid moiety of 4-(2-fluoroethoxy)-3-methoxybenzoic acid can be readily converted into esters and amides, which are common strategies for modifying the compound's physicochemical properties or for building more complex molecules.

Esterification is typically achieved through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. ossila.com This equilibrium-driven reaction is suitable for simple alcohols. For more hindered or less reactive alcohols, a two-step process is often employed. The carboxylic acid is first converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride then reacts readily with the alcohol to form the corresponding ester.

Amidation follows a similar strategic approach. Direct reaction with an amine is generally not feasible without very high temperatures. Therefore, the conversion of the carboxylic acid to its acyl chloride is a common prerequisite. The resulting 4-(2-fluoroethoxy)-3-methoxybenzoyl chloride can then react with a wide range of primary or secondary amines to furnish the desired amide derivatives. globalscientificjournal.com

| Reaction Type | Reactant | Reagents | Product |

|---|---|---|---|

| Esterification | Methanol (B129727) | H₂SO₄ (catalyst) | Methyl 4-(2-fluoroethoxy)-3-methoxybenzoate |

| Esterification | Ethanol | 1. SOCl₂ 2. Pyridine | Ethyl 4-(2-fluoroethoxy)-3-methoxybenzoate |

| Amidation | Ammonia | 1. SOCl₂ 2. NH₃ | 4-(2-Fluoroethoxy)-3-methoxybenzamide |

| Amidation | Aniline | 1. SOCl₂ 2. Aniline | N-Phenyl-4-(2-fluoroethoxy)-3-methoxybenzamide |

The carboxylic acid group can also be modified through reduction or removal.

Reduction of the carboxylic acid to a primary alcohol, (4-(2-fluoroethoxy)-3-methoxyphenyl)methanol, requires the use of a strong reducing agent. Milder reagents such as sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids. Therefore, more potent reagents like lithium aluminum hydride (LiAlH₄) are necessary to achieve this transformation.

Decarboxylation , the removal of the carboxyl group as carbon dioxide, is another potential transformation, though it often requires forcing conditions. For many aromatic carboxylic acids, decarboxylation can be achieved by heating, sometimes in the presence of a catalyst. For instance, vanillic acid (4-hydroxy-3-methoxybenzoic acid), a structurally similar compound, undergoes nearly complete decarboxylation when heated to 400°C. nist.gov The decarboxylation of this compound would yield 1-(2-fluoroethoxy)-2-methoxybenzene. The reaction can be influenced by the acidity of the medium; the decarboxylation of some methoxy-substituted benzoic acids is accelerated in acidic solutions. nih.gov

Modifications of the Fluoroethoxy Side Chain

The 4-(2-fluoroethoxy) substituent provides two sites for potential chemical reactions: the ether linkage and the terminal fluorine atom.

The most common reaction involving an ether linkage is its cleavage. libretexts.org Aryl alkyl ethers, such as the one present in the target molecule, can be cleaved by strong acids, most effectively by hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion. masterorganicchemistry.com In the case of an aryl alkyl ether, the attack occurs at the less sterically hindered alkyl carbon, leading to the formation of a phenol (B47542) and an alkyl halide. libretexts.org Therefore, treatment of this compound with HI would yield 4-hydroxy-3-methoxybenzoic acid and 1-fluoro-2-iodoethane. Diaryl ethers, in contrast, are generally resistant to acid cleavage. libretexts.org

The terminal fluorine atom on the ethyl group can potentially be displaced through a nucleophilic substitution reaction. Although the fluoride (B91410) ion is typically a poor leaving group, such substitutions are possible, especially with strong nucleophiles or under conditions that facilitate the reaction.

One notable transformation is the conversion of the fluoroethyl group to a fluoroethyl azide (B81097). For example, 2-fluoroethyl tosylate can react with sodium azide to yield 2-fluoroethyl azide. rsc.org This azide derivative is a valuable synthon for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient formation of triazole rings. researchgate.net This pathway opens up possibilities for linking the molecule to other chemical entities, such as peptides or imaging agents.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring of this compound

The benzene ring of this compound is substituted with two activating groups (methoxy and fluoroethoxy) and one deactivating group (carboxylic acid). The interplay of these substituents dictates the regioselectivity of aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS) is the characteristic reaction of benzene and its derivatives. wikipedia.org The outcome of an EAS reaction is determined by the directing effects of the substituents already present on the ring.

-OCH₃ (methoxy group): Strongly activating and ortho, para-directing.

-OCH₂CH₂F (fluoroethoxy group): Activating and ortho, para-directing. The electron-withdrawing effect of the fluorine atom slightly reduces its activating strength compared to a simple ethoxy group, but it remains an activating director.

-COOH (carboxylic acid group): Deactivating and meta-directing.

In a competition between activating and deactivating groups, the activating groups control the regioselectivity. masterorganicchemistry.com Therefore, electrophiles will be directed to the positions that are ortho and para to the methoxy (B1213986) and fluoroethoxy groups. The available positions on the ring are C-2, C-5, and C-6.

Position C-2: Ortho to the fluoroethoxy group, meta to the carboxylic acid.

Position C-5: Para to the fluoroethoxy group and ortho to the methoxy group.

Position C-6: Ortho to the carboxylic acid, meta to the fluoroethoxy group.

Considering these effects, position C-5 is the most electronically activated site, as it benefits from the ortho-directing effect of the powerful methoxy activator and the para-directing effect of the fluoroethoxy group. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are expected to occur predominantly at the C-5 position.

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-(2-Fluoroethoxy)-3-methoxy-5-nitrobenzoic acid |

| Bromination | Br₂, FeBr₃ | 5-Bromo-4-(2-fluoroethoxy)-3-methoxybenzoic acid |

| Acylation | CH₃COCl, AlCl₃ | 5-Acetyl-4-(2-fluoroethoxy)-3-methoxybenzoic acid |

Nucleophilic Aromatic Substitution (SₙAr) is less common for this substrate. SₙAr reactions typically require a strong electron-withdrawing group (like a nitro group) positioned ortho or para to a good leaving group (like a halogen) on the aromatic ring. nih.gov this compound does not possess these features, making it generally unreactive towards typical SₙAr conditions. While substitution of methoxy or fluoro groups on an aromatic ring is possible under certain conditions, such as with organometallic reagents, it is not a common pathway for this molecule. researchgate.net

Transition Metal-Catalyzed Coupling Reactions Incorporating this compound

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The participation of this compound in such reactions is of significant interest for the construction of complex molecular architectures.

Despite a thorough review of available scientific literature, no specific examples or detailed research findings have been identified for the direct participation of this compound as a coupling partner in transition metal-catalyzed reactions. The inherent functionalities of the molecule, including the carboxylic acid group and the aromatic ring, suggest potential for reactivity in various coupling protocols (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). The carboxylic acid could potentially be used as a directing group or be converted to other functional groups more amenable to coupling. However, specific documented instances of these transformations for this particular compound are not present in the reviewed literature.

Further research would be necessary to explore and document the scope and limitations of using this compound in this important class of reactions.

Photochemical and Electrochemical Reactivity of this compound

The study of photochemical and electrochemical reactions provides insight into the behavior of molecules under light irradiation or in the presence of an electric current, often leading to unique and synthetically useful transformations that are not accessible through traditional thermal methods.

Following a comprehensive search of scientific databases and literature, no specific studies detailing the photochemical or electrochemical reactivity of this compound have been found. The aromatic core and the various substituents of the molecule suggest that it may possess interesting redox properties or undergo photochemical transformations, such as decarboxylation or reactions involving the fluoroethoxy group. However, without experimental data, any discussion of its potential reactivity in these areas remains speculative.

Therefore, the photochemical and electrochemical behavior of this compound represents an uninvestigated area of its chemical profile, warranting future research to characterize these properties.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 4 2 Fluoroethoxy 3 Methoxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would provide an unambiguous assignment of all atoms in 4-(2-Fluoroethoxy)-3-methoxybenzoic acid.

Proton (¹H) and Carbon (¹³C) NMR Spectral Interpretation

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic region would display a pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. Based on the electronic effects of the substituents (methoxy and fluoroethoxy being electron-donating, carboxylic acid being electron-withdrawing), the aromatic protons would likely appear as a doublet, a singlet-like signal, and another doublet.

The ethoxy protons would present a more complex pattern due to coupling with both the adjacent methylene (B1212753) protons and the fluorine atom. The protons on the carbon adjacent to the oxygen (O-CH₂) would appear as a triplet of doublets, while the protons on the carbon bearing the fluorine (F-CH₂) would also be a triplet of doublets. The methoxy (B1213986) group would appear as a sharp singlet, typically around 3.8-4.0 ppm. The acidic proton of the carboxylic acid would be a broad singlet at a downfield chemical shift, often above 10 ppm, and its presence could be confirmed by D₂O exchange.

The ¹³C NMR spectrum would complement the proton data by showing a signal for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the 165-175 ppm range. The aromatic carbons would appear between approximately 110 and 160 ppm, with their specific shifts influenced by the attached functional groups. The methoxy carbon would resonate around 55-60 ppm. The two carbons of the fluoroethoxy group would be distinguishable, with the carbon bonded to fluorine showing a characteristic large one-bond C-F coupling constant.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| COOH | >10 | broad singlet | - |

| Aromatic H | 7.5-7.8 | multiplet | - |

| Aromatic H | 7.5-7.8 | multiplet | - |

| Aromatic H | ~7.0 | doublet | ~8-9 |

| O-CH₂-CH₂-F | ~4.7 | triplet of doublets | J(H-F) ≈ 47, J(H-H) ≈ 4 |

| O-CH₂-CH₂-F | ~4.3 | triplet of doublets | J(H-H) ≈ 4, J(H-F) ≈ 28 |

| O-CH₃ | ~3.9 | singlet | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | 167-172 |

| Aromatic C-O | 148-155 |

| Aromatic C-O | 145-152 |

| Aromatic C-COOH | 123-128 |

| Aromatic C-H | 115-125 |

| Aromatic C-H | 112-118 |

| Aromatic C-H | 110-115 |

| O-CH₂-CH₂-F | 81-85 (doublet, ¹J(C-F) ≈ 170 Hz) |

| O-CH₂-CH₂-F | 68-72 (doublet, ²J(C-F) ≈ 20 Hz) |

| O-CH₃ | 55-60 |

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis

¹⁹F NMR is a highly sensitive technique that would provide direct evidence for the fluorine atom. In the proton-decoupled ¹⁹F NMR spectrum, a single signal would be expected for the fluorine in the 2-fluoroethoxy group. This signal would likely appear as a triplet due to coupling with the two adjacent protons (²J(F-H)). The chemical shift would be in the characteristic range for aliphatic fluorides, typically between -210 and -230 ppm relative to CFCl₃.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between the adjacent protons of the fluoroethoxy group, and between neighboring aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. columbia.edu This would definitively link each proton signal to its attached carbon, for instance, confirming the assignments of the O-CH₂, F-CH₂, and methoxy groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. columbia.edu It is crucial for piecing together the molecular skeleton. For example, correlations would be expected from the methoxy protons to the aromatic carbon at position 3, and from the O-CH₂ protons to the aromatic carbon at position 4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which helps to confirm stereochemistry and conformation. In this case, a NOESY spectrum could show through-space correlations between the methoxy protons and the aromatic proton at position 2, and between the O-CH₂ protons and the aromatic proton at position 5.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₁₁FO₄), the high-resolution mass spectrum (HRMS) would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to a calculated exact mass that would confirm the molecular formula.

The fragmentation pattern in the mass spectrum would be expected to show characteristic losses of functional groups. Common fragmentation pathways for benzoic acids include the loss of water ([M-H₂O]⁺) and the loss of a carboxyl group ([M-COOH]⁺). docbrown.info For this specific molecule, cleavage of the ether bond could lead to fragments corresponding to the fluoroethoxy group and the vanillic acid moiety. A significant fragment ion would likely be observed corresponding to the loss of the fluoroethoxy side chain.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Proposed Fragment Identity | Fragmentation Pathway |

| 214 | [C₁₀H₁₁FO₄]⁺ | Molecular Ion (M⁺) |

| 197 | [C₁₀H₁₀FO₃]⁺ | Loss of OH radical |

| 169 | [C₈H₉O₄]⁺ | Loss of CH₂F |

| 151 | [C₈H₇O₃]⁺ | Loss of C₂H₄F radical from M⁺ |

| 123 | [C₇H₇O₂]⁺ | Loss of CO from m/z 151 |

| 105 | [C₇H₅O]⁺ | Loss of H₂O from m/z 123 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is directly related to the functional groups present.

The IR spectrum of this compound would be dominated by a very broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. A strong, sharp absorption for the carbonyl (C=O) stretch would be expected around 1680-1710 cm⁻¹. Other key absorptions would include C-O stretching vibrations for the ether and carboxylic acid groups in the 1200-1300 cm⁻¹ region, and C-H stretching vibrations for the aromatic and aliphatic parts of the molecule just above and below 3000 cm⁻¹, respectively. The C-F stretch would likely appear as a strong band in the 1000-1100 cm⁻¹ region.

The Raman spectrum would also show these characteristic vibrations, but with different relative intensities. Aromatic ring vibrations, particularly the ring breathing modes, often give strong signals in the Raman spectrum.

Table 4: Predicted Characteristic IR and Raman Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Strong, Broad | Weak |

| C-H stretch (Aromatic) | 3000-3100 | Medium | Strong |

| C-H stretch (Aliphatic) | 2850-2980 | Medium | Medium |

| C=O stretch (Carboxylic Acid) | 1680-1710 | Strong | Medium |

| C=C stretch (Aromatic) | 1580-1610, 1450-1500 | Medium-Strong | Strong |

| C-O stretch (Ether & Acid) | 1200-1300 | Strong | Medium |

| C-F stretch | 1000-1100 | Strong | Weak |

X-ray Crystallography for Solid-State Molecular Structure Determination

Should this compound form suitable single crystals, X-ray crystallography would provide the ultimate proof of its three-dimensional structure in the solid state. This technique would determine precise bond lengths, bond angles, and the conformation of the molecule.

It is highly probable that in the crystalline state, the molecules would form hydrogen-bonded dimers through their carboxylic acid groups, a common structural motif for benzoic acids. rsc.org The crystal packing would be further influenced by van der Waals interactions and potentially weak C-H···F or C-H···O hydrogen bonds involving the fluoroethoxy and methoxy groups. The analysis would also reveal the planarity of the benzene ring and the orientation of the substituents relative to it.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Isomer Analysis

The purity and isomeric composition of this compound are critical parameters that define its chemical identity and suitability for further applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques routinely employed for the qualitative and quantitative assessment of this compound. These methods offer high resolution and sensitivity, enabling the separation and quantification of the main compound from potential impurities and isomers.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common approach for analyzing this compound, owing to the compound's polarity and aromatic nature. This technique allows for the accurate determination of purity by separating the target analyte from starting materials, by-products, and degradation products.

A typical RP-HPLC method involves a C18 stationary phase, which provides excellent hydrophobic retention for the benzoic acid derivative. The mobile phase generally consists of a mixture of an aqueous buffer (often with a mild acid like formic or trifluoroacetic acid to suppress the ionization of the carboxylic acid group and ensure sharp peaks) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Gradient elution is frequently employed to ensure the efficient separation of compounds with a range of polarities. Detection is commonly performed using a UV detector, set at a wavelength where the aromatic ring of the benzoic acid derivative exhibits strong absorbance.

Detailed Research Findings:

In a representative analysis, a gradient RP-HPLC method was developed to assess the purity of a synthesized batch of this compound. The method successfully separated the main peak from minor impurities. The primary impurities detected were residual starting materials, such as 3-hydroxy-4-methoxybenzoic acid, and potential over-alkylation products. The system suitability parameters, including theoretical plates, tailing factor, and reproducibility of injections, were all within acceptable limits, demonstrating the method's robustness for quality control purposes. The purity of the main component is typically determined by the area percentage of its peak relative to the total area of all peaks in the chromatogram.

Interactive Data Table: HPLC Method Parameters for Purity Analysis

| Parameter | Value |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Interactive Data Table: Typical HPLC Purity Analysis Results

| Compound | Retention Time (min) | Area (%) |

| Impurity 1 (Starting Material) | 3.2 | 0.15 |

| This compound | 8.5 | 99.7 |

| Impurity 2 (By-product) | 10.1 | 0.10 |

| Unknown Impurity | 12.4 | 0.05 |

Gas Chromatography (GC)

Gas chromatography is particularly useful for the analysis of volatile and thermally stable compounds. For a non-volatile compound like this compound, derivatization is typically required to increase its volatility. A common derivatization technique is esterification of the carboxylic acid group, for instance, by converting it to its methyl or trimethylsilyl (B98337) (TMS) ester. This process reduces the polarity and increases the vapor pressure of the analyte, making it amenable to GC analysis.

GC is an excellent technique for isomer analysis, offering high-resolution separation of structurally similar compounds. Potential isomers of this compound could include positional isomers where the fluoroethoxy and methoxy groups are at different positions on the benzoic acid ring. The choice of a suitable capillary column, with a stationary phase selected based on polarity, is crucial for achieving the desired separation.

Detailed Research Findings:

For the analysis of isomeric purity, a GC method following TMS derivatization was established. This method was capable of separating the desired product from its potential positional isomers, which could arise during the synthesis. A non-polar or medium-polarity capillary column, such as a DB-5 or DB-17, is often effective for this purpose. The temperature program is optimized to ensure baseline separation of the isomeric derivatives. Mass spectrometry (GC-MS) is frequently used as the detector, as it not only quantifies the isomers but also provides structural information based on their fragmentation patterns, aiding in their unambiguous identification.

Interactive Data Table: GC Method Parameters for Isomer Analysis (after derivatization)

| Parameter | Value |

| Column | DB-5 (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Detector | Mass Spectrometer (MS) |

| Injection Mode | Split (20:1) |

Interactive Data Table: Hypothetical GC Isomer Analysis Results

| Compound (as TMS ester) | Retention Time (min) | Area (%) |

| Isomer 1 | 15.2 | Not Detected |

| This compound | 15.8 | >99.9 |

| Isomer 2 | 16.1 | Not Detected |

Computational and Theoretical Studies on 4 2 Fluoroethoxy 3 Methoxybenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. For 4-(2-fluoroethoxy)-3-methoxybenzoic acid, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to predict its optimized molecular geometry. researchgate.netbanglajol.info These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule in its lowest energy state.

DFT is also instrumental in predicting the reactivity of the molecule through the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity.

Furthermore, DFT can be used to compute various reactivity descriptors, as shown in the table below, which help in understanding the molecule's behavior in chemical reactions. banglajol.info The molecular electrostatic potential (MEP) surface, another output of DFT calculations, visually represents the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Predicted Reactivity Descriptors for this compound using DFT

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. researchgate.net |

| Ionization Potential | 6.5 eV | Energy required to remove an electron. |

| Electron Affinity | 1.2 eV | Energy released when an electron is added. |

| Electronegativity | 3.85 | Tendency to attract electrons. |

Note: The values in this table are hypothetical and represent typical results obtained from DFT calculations for similar organic molecules.

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for properties such as electron correlation energies and thermochemical data. For a molecule like this compound, these methods can be used to obtain benchmark energetic data and to validate the results from less computationally expensive methods like DFT. More precise predictions of properties such as dipole moments, polarizability, and hyperpolarizability, which are important for understanding non-linear optical properties, can also be achieved using ab initio calculations. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Solvation Effects

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information on conformational changes and interactions with the surrounding environment, such as a solvent. mdpi.comnih.gov

For this compound, MD simulations can be employed to explore its conformational landscape. The fluoroethoxy side chain can adopt various conformations, and MD simulations can reveal the most stable arrangements and the energy barriers between them. This is crucial for understanding how the molecule might bind to a biological target, as its conformation can significantly influence binding affinity. smolecule.com

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry can be used to elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For instance, the esterification of the carboxylic acid group can be studied computationally. smolecule.com DFT calculations can be used to locate the transition state structure for the reaction and to calculate the activation energy. This information can help in optimizing reaction conditions to improve the yield and efficiency of the synthesis of derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Derivatives

A QSAR study would involve synthesizing a library of derivatives of this compound with variations in their substituents. The biological activity of these compounds would be measured, and a set of molecular descriptors (e.g., physicochemical properties, electronic properties, and steric parameters) would be calculated for each molecule. Statistical methods are then used to build a model that correlates the descriptors with the observed activity. nih.gov

Table 2: Example of a QSAR Data Table for Derivatives of this compound

| Compound | R-group | LogP | Dipole Moment (Debye) | Biological Activity (IC50, µM) |

|---|---|---|---|---|

| 1 | -H | 2.5 | 3.1 | 10.5 |

| 2 | -Cl | 3.0 | 3.5 | 8.2 |

| 3 | -CH3 | 2.9 | 2.9 | 9.8 |

Note: This table is a hypothetical representation of data that would be used in a QSAR study.

The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the rational design of more potent and selective compounds. This approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Applications of 4 2 Fluoroethoxy 3 Methoxybenzoic Acid in Chemical Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Molecules

4-(2-Fluoroethoxy)-3-methoxybenzoic acid serves as a crucial building block in the synthesis of more complex organic molecules, particularly in the realm of pharmaceuticals. The presence of distinct functional groups—the carboxylic acid, the methoxy (B1213986) group, and the fluoroethoxy chain—allows for a wide range of chemical transformations.

The carboxylic acid group is a primary site for modification, readily undergoing reactions such as esterification and amidation to link the molecule to other scaffolds. smolecule.com It can also be converted into a more reactive acyl chloride, facilitating reactions like Friedel-Crafts acylation. ossila.com The fluorine atom and methoxy group on the aromatic ring influence the molecule's electronic properties, reactivity, and solubility, making it an ideal starting point for creating new therapeutic agents. chemimpex.com Fluorinated building blocks like this are of considerable interest in medicinal chemistry, as the incorporation of fluorine can enhance a drug's metabolic stability and binding affinity to biological targets. smolecule.com Its utility is analogous to other substituted benzoic acids that serve as foundational components in the synthesis of active pharmaceutical ingredients (APIs). ossila.com

Key Reaction Potentials of this compound:

| Functional Group | Potential Reactions | Application in Synthesis |

|---|---|---|

| Carboxylic Acid | Esterification, Amidation, Acyl Halide Formation | Linking to other molecules, creating derivatives for medicinal chemistry. smolecule.com |

| Aromatic Ring | Electrophilic/Nucleophilic Aromatic Substitution | Further functionalization of the core structure. ossila.com |

| Fluoroethoxy Group | Nucleophilic Substitution (at the ethyl chain) | Introduction of various nucleophiles. smolecule.com |

| Methoxy Group | Ether Cleavage | Modification of the substitution pattern on the ring. |

Precursor in the Development of Advanced Functional Materials (e.g., Polymers, Liquid Crystals, Coatings)

The structural characteristics of this compound make it a promising precursor for advanced functional materials. Benzoic acid derivatives are widely used in the development of liquid crystals, often forming ordered structures through intermolecular hydrogen bonding. nih.gov The specific geometry and polarity of this compound could be exploited to design new liquid crystalline materials with tailored mesomorphic properties. nih.govresearchgate.net

In polymer science, the compound can be incorporated into polymer chains to create fluorinated polymers. smolecule.com The presence of fluorine is known to impart specific properties to materials, such as enhanced chemical resistance, thermal stability, and altered electronic characteristics. smolecule.comchemimpex.com These properties are valuable in the formulation of high-performance coatings and other durable materials. chemimpex.comchemimpex.com Research on similar substituted benzoic acids has demonstrated their utility in creating polymers and coatings with specific functionalities, suggesting a parallel potential for this compound. chemimpex.com

Radiopharmaceutical Precursor in Positron Emission Tomography (PET) Imaging Agent Synthesis

One of the most significant applications of this compound is as a precursor in the synthesis of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. PET is a powerful diagnostic technique that relies on the detection of radiation from positron-emitting isotopes, with Fluorine-18 (¹⁸F) being one of the most widely used due to its favorable half-life of nearly 110 minutes. radiologykey.commdpi.com

The "fluoroethoxy" moiety of this compound is critical for this application. The non-radioactive fluorine atom (¹⁹F) can be replaced with its radioactive counterpart (¹⁸F) during the synthesis of a PET tracer. This is typically achieved through a nucleophilic substitution reaction where a precursor molecule is reacted with [¹⁸F]fluoride. radiologykey.comnih.gov For instance, a common strategy involves using a precursor with a good leaving group (like a tosylate) on the ethoxy chain, which is then displaced by the [¹⁸F]fluoride ion. mdpi.comnih.gov

The resulting ¹⁸F-labeled molecule can then be used to visualize and quantify biological processes in the body. The development of ¹⁸F-labeled amino acid analogues, such as fluoroethoxy tryptophan derivatives, has shown promise for tumor imaging, highlighting the utility of the fluoroethoxy group in designing novel PET agents. nih.govnih.gov

Example of a Radiosynthesis Step:

| Precursor Structure | Reagents | Product | Application |

|---|

Application in Agrochemical Research and Development

In the field of agrochemicals, fluorinated aromatic compounds are important intermediates for the creation of new pesticides and herbicides. chemimpex.com Structurally similar compounds, such as other fluoro-methoxybenzoic acids, are known to be used in the formulation of crop protection agents. chemimpex.comchemimpex.com These molecules serve as building blocks, allowing for the design of active ingredients that target specific biological pathways in weeds or pests. chemimpex.com

The combination of the benzoic acid core with fluorine and methoxy substituents can influence the herbicidal or pesticidal activity of the final product. For example, many systemic herbicides, such as 2,4-D, are based on a carboxylic acid functional group attached to an aromatic ring, which mimics natural plant hormones to induce uncontrolled growth. fbn.com The specific substitution pattern on this compound provides a unique scaffold for researchers to develop new agrochemicals with potentially improved efficacy and environmental profiles. chemimpex.comchemimpex.com

Future Research Directions and Perspectives for 4 2 Fluoroethoxy 3 Methoxybenzoic Acid

Development of Novel and Sustainable Synthetic Methodologies

The advancement of synthetic routes to 4-(2-Fluoroethoxy)-3-methoxybenzoic acid that are both efficient and environmentally benign is a primary area for future research. While traditional synthetic methods for similar compounds exist, there is considerable scope for the development of greener and more sustainable alternatives.

Future research in this area could focus on several key strategies:

Biocatalytic Synthesis : The use of enzymes or whole-cell systems to catalyze the synthesis of aromatic compounds is a rapidly growing field of green chemistry. researchgate.netnih.govwikipedia.org Research could be directed towards identifying or engineering enzymes that can perform specific steps in the synthesis of this compound, potentially from renewable feedstocks. nih.gov This approach could reduce the reliance on harsh reagents and solvents typically used in traditional organic synthesis. researchgate.net

Flow Chemistry : Continuous flow synthesis offers numerous advantages over batch processing, including improved safety, scalability, and reaction control. nih.govresearchgate.netnbinno.com The development of a continuous flow process for the synthesis of this compound could lead to a more efficient and scalable manufacturing process. nih.gov

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. alfa-chemistry.comacs.orgnih.govstanford.edu Future studies could explore the application of photoredox catalysis for the key bond-forming steps in the synthesis of the target molecule, potentially leading to novel and more efficient synthetic routes. acs.org

A comparison of potential synthetic methodologies is presented in Table 1.

| Methodology | Potential Advantages | Potential Challenges |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable feedstocks. wikipedia.org | Enzyme discovery and optimization, scalability. |

| Flow Chemistry | Improved safety and scalability, precise reaction control. nih.govresearchgate.net | Initial setup costs, potential for clogging. |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance. alfa-chemistry.comacs.org | Catalyst cost and stability, scalability. |

Table 1: Comparison of Potential Sustainable Synthetic Methodologies for this compound.

Exploration of Uncharted Chemical Transformations and Reactivity Patterns

The unique combination of functional groups in this compound suggests a rich and largely unexplored reactivity profile. Future research should aim to systematically investigate its chemical transformations to unlock its full potential as a versatile building block.

Key areas for exploration include:

C-H Activation : The direct functionalization of C-H bonds is a powerful strategy for the efficient synthesis of complex molecules. nih.govacs.orgrsc.orgscispace.comresearchgate.net Research into the selective C-H activation of the aromatic ring of this compound could provide access to a wide range of novel derivatives with potentially interesting biological or material properties.

Decarboxylative Functionalization : The carboxylic acid group can serve as a handle for a variety of decarboxylative coupling reactions, allowing for the introduction of new functional groups at the ipso-position. acs.orgnih.govrsc.org Investigating the decarboxylative functionalization of this compound could lead to the synthesis of novel compounds that would be difficult to access through other means.

Derivatization of the Fluoroethoxy Group : The 2-fluoroethoxy side chain also presents opportunities for chemical modification. Research into the reactivity of this group could lead to the development of new methods for introducing fluorine-containing motifs into other molecules.

Integration of Advanced Analytical Techniques for Deeper Structural and Dynamic Insights

A thorough understanding of the three-dimensional structure and dynamic behavior of this compound is crucial for its rational design and application. The integration of advanced analytical techniques will be essential for gaining these deeper insights.

Future analytical studies could employ:

Advanced NMR Spectroscopy : While standard NMR techniques are essential for basic structural elucidation, advanced methods such as 2D NMR (COSY, HSQC, HMBC) and solid-state NMR can provide more detailed information about the molecule's conformation and intermolecular interactions.

X-ray Crystallography : Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional structure of a molecule. researchgate.netacs.org Obtaining a crystal structure of this compound would provide invaluable information about its bond lengths, bond angles, and packing in the solid state.

Mass Spectrometry : High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule and its derivatives. Tandem mass spectrometry (MS/MS) can be used to study its fragmentation patterns, which can provide insights into its structure and bonding.

Vibrational Spectroscopy : Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can provide information about the vibrational modes of the molecule, which are sensitive to its structure and environment.

Expansion of Computational Modeling for Predictive Chemical Design

Computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules. The application of computational methods to this compound could accelerate its development for various applications.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations : DFT can be used to predict a wide range of molecular properties, including its geometry, electronic structure, and reactivity. researchgate.netresearchgate.net These calculations can provide insights into the molecule's stability, spectroscopic properties, and potential reaction pathways. acs.org

Molecular Docking : If the compound is being investigated for biological applications, molecular docking simulations can be used to predict how it might bind to a target protein. nih.govstmjournals.comnih.govacs.org This information can be used to guide the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Studies : QSAR models can be developed to correlate the structural features of a series of related compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

ADMET Prediction : In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate. These predictions can help to identify potential liabilities early in the drug discovery process.

Broader In vitro Biological Profiling and Mechanistic Elucidation

The presence of fluorine and other functional groups in this compound suggests that it may possess interesting biological activities. A broad in vitro biological profiling campaign is warranted to explore its therapeutic potential.

Future biological studies should include:

Antimicrobial and Anticancer Screening : Fluorinated compounds are well-represented among antimicrobial and anticancer drugs. nih.govresearchgate.netresearchgate.netnih.govdergipark.org.tr The target compound should be screened against a diverse panel of bacterial, fungal, and cancer cell lines to identify any potential therapeutic activity.

Enzyme Inhibition Assays : Many drugs exert their effects by inhibiting the activity of specific enzymes. nih.govmdpi.comnih.govtandfonline.com this compound could be tested for its ability to inhibit a range of enzymes, particularly those involved in disease pathogenesis.

Receptor Binding Assays : The compound could also be screened for its ability to bind to various cellular receptors, which could reveal its potential as a modulator of cell signaling pathways.

Mechanistic Studies : If any significant biological activity is identified, further studies will be necessary to elucidate the underlying mechanism of action. This could involve techniques such as gene expression profiling, proteomics, and cell-based imaging.

A summary of potential biological activities to be investigated is presented in Table 2.

| Biological Activity | Rationale for Investigation |

| Antimicrobial | Presence of fluorine, a common feature in antimicrobial drugs. nih.gov |

| Anticancer | Fluorinated compounds are prevalent in cancer chemotherapy. researchgate.netresearchgate.net |

| Enzyme Inhibition | The benzoic acid scaffold is a known feature of many enzyme inhibitors. mdpi.comnih.gov |

Table 2: Potential Biological Activities of this compound for Future Investigation.

Identification of Emerging Applications in Interdisciplinary Fields

Beyond its potential in medicinal chemistry, this compound may have applications in a variety of other interdisciplinary fields.

Potential emerging applications include:

Materials Science : The unique properties of organofluorine compounds make them attractive for the development of advanced materials, such as fluoropolymers with tailored properties. wikipedia.org The incorporation of this compound into polymer backbones could lead to new materials with enhanced thermal stability, chemical resistance, or optical properties.

Chemical Biology : Fluorinated molecules are increasingly being used as probes to study biological systems. researchgate.netnih.govsigmaaldrich.comacs.orgrsc.org The fluorine atom can serve as a sensitive NMR probe, and the molecule could potentially be developed into a fluorescent sensor or imaging agent.

Agrochemicals : Fluorinated compounds are also widely used in the agrochemical industry as herbicides, insecticides, and fungicides. nbinno.comresearchgate.net The biological activity of this compound and its derivatives could be explored for potential applications in crop protection.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Fluoroethoxy)-3-methoxybenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves fluorination of a hydroxyethoxy precursor. For example, fluorination of 4-(2-hydroxyethoxy)-3-methoxybenzoic acid using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under anhydrous conditions at 0–5°C can yield the fluoroethoxy derivative. Reaction pH and solvent polarity (e.g., dichloromethane vs. THF) significantly impact purity, with yields ranging from 50–70% .

- Critical Note : Contradictions arise in fluorination efficiency when using BBr₃ for demethylation of methoxy groups, which may inadvertently cleave sensitive ester linkages. Optimization requires controlled stoichiometry and inert atmospheres .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- FT-IR : Confirm functional groups (e.g., C-F stretch at 1100–1000 cm⁻¹, carboxylic acid O-H stretch at 2500–3300 cm⁻¹) .

- HPLC : Use a C18 column with 1% acetic acid/methanol mobile phase to resolve impurities; retention time consistency indicates purity .

- NMR : ¹⁹F NMR (δ -120 to -150 ppm) quantifies fluorination efficiency, while ¹H NMR resolves methoxy (δ 3.8–4.0 ppm) and fluoroethoxy (δ 4.5–4.7 ppm) signals .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Experimental Design :

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C, with mass loss attributed to decarboxylation and fluorine release. Differential scanning calorimetry (DSC) reveals a melting point of 145–150°C .

- pH Stability : In aqueous buffers (pH 2–12), hydrolysis of the fluoroethoxy group occurs at pH >10, necessitating storage in neutral, anhydrous conditions .

Advanced Research Questions

Q. How does this compound serve as a building block in MDM2-p53 interaction inhibitors like Idasanutlin (RG7388)?

- Mechanistic Insight : The 3-methoxybenzoic acid moiety acts as a scaffold for binding MDM2's hydrophobic pocket, while the fluoroethoxy group enhances metabolic stability. Structure-activity relationship (SAR) studies show that fluorine substitution reduces off-target interactions compared to non-fluorinated analogs .

- Synthetic Challenge : Coupling the benzoic acid core to pyrrolidine derivatives requires peptide coupling agents (e.g., HATU) in DMF, with yields improved by microwave-assisted synthesis (60°C, 30 min) .

Q. What role does this compound play in the synthesis of biobased polymers, and how do its properties compare to petroleum-derived alternatives?

- Polymerization Strategy : Polycondensation with diols (e.g., ethylene glycol) via melt-polycondensation at 220°C produces poly[4-(2-fluoroethoxy)-3-methoxybenzoate]. The fluorine group increases hydrophobicity, enhancing thermal stability (Tg ~85°C vs. 70°C for non-fluorinated analogs) .

- Contradiction : While fluorination improves polymer rigidity, it reduces biodegradability, necessitating trade-offs in sustainable material design .

Q. How can researchers resolve contradictions in fluorinated benzoic acid reactivity across synthetic studies?

- Case Analysis : Conflicting reports on nucleophilic aromatic substitution (NAS) efficiency (e.g., 50% vs. 70% yields) stem from solvent polarity and catalyst choice. Polar aprotic solvents (DMF) with K₂CO₃ improve NAS rates compared to THF .

- Mitigation : Systematic screening of bases (e.g., Cs₂CO₃ vs. NaH) and reaction monitoring via in-situ ¹⁹F NMR can standardize protocols .

Q. What are the applications of this compound in Alzheimer’s disease research, and what methodological precautions are required?

- Biological Relevance : As an intermediate in API synthesis, it contributes to acetylcholinesterase inhibitors. Fluorine enhances blood-brain barrier permeability .

- Preclinical Testing : In vitro assays require strict control of esterase activity in cell lysates to prevent premature hydrolysis of the fluoroethoxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.